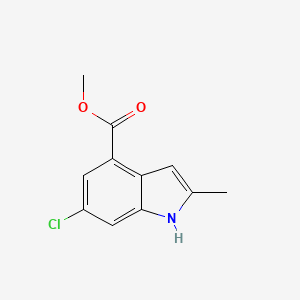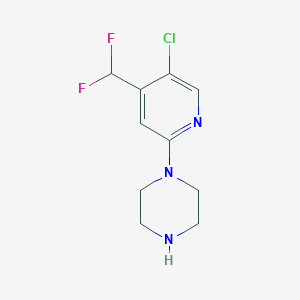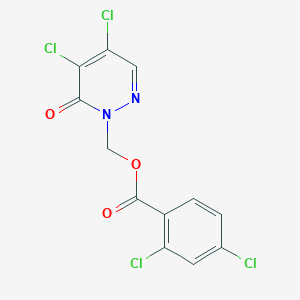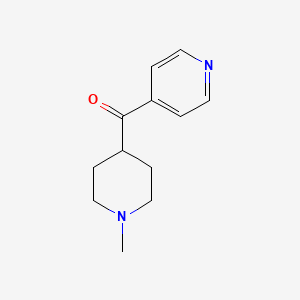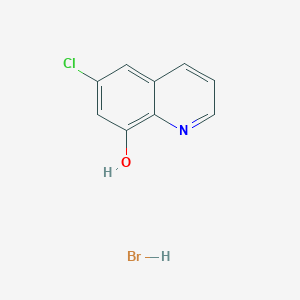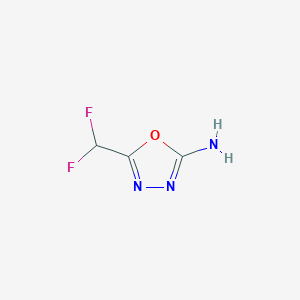
5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms within a five-membered ring. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Mécanisme D'action
- ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines , which play essential roles in cell differentiation, proliferation, and neoplastic transformation .
- Due to its additional difluoromethyl group compared to ornithine, DFMO binds to a neighboring Cys-360 residue , permanently remaining fixated within the active site .
- Specifically, DFMO disrupts the biosynthesis of spermidine and spermine , key polyamines involved in neoplastic transformation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Analyse Biochimique
Biochemical Properties
5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of histone deacetylase 6 (HDAC6). This compound interacts with various enzymes, proteins, and other biomolecules, primarily through its difluoromethyl group, which facilitates strong binding interactions. The inhibition of HDAC6 by this compound is essentially irreversible, making it a potent and selective inhibitor . This interaction is significant because HDAC6 is involved in numerous cellular processes, including gene expression regulation and protein degradation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDAC6 by this compound leads to the accumulation of acetylated proteins, which can alter cell signaling and gene expression patterns . Additionally, this compound has been shown to affect cellular metabolism by influencing the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The difluoromethyl group of the compound binds to the active site of HDAC6, leading to enzyme inhibition. This binding interaction is facilitated by the strong anionic zinc coordination of the difluoromethyl group, which results in the irreversible inhibition of HDAC6 . Furthermore, this compound can influence gene expression by altering the acetylation status of histones and other proteins involved in transcriptional regulation.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, allowing for sustained inhibition of HDAC6 over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and protein acetylation patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits HDAC6 without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular apoptosis and organ damage. These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic processes . For example, the inhibition of HDAC6 by this compound can affect the acetylation status of metabolic enzymes, thereby altering their activity and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within specific tissues and cells are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with HDAC6 and other cytoplasmic proteins . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct it to its site of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine typically involves the formation of the oxadiazole ring followed by the introduction of the difluoromethyl group. One common method involves the cyclization of appropriate hydrazides with carbon disulfide, followed by oxidation to form the oxadiazole ring. The difluoromethyl group can be introduced using difluorocarbene reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The difluoromethyl group can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluoromethyl-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure but may have different substituents.
Trifluoromethyl-1,3,4-oxadiazole: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research applications .
Propriétés
IUPAC Name |
5-(difluoromethyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2N3O/c4-1(5)2-7-8-3(6)9-2/h1H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTOZEAHMLMCRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1597679-65-6 | |
| Record name | 5-(difluoromethyl)-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate](/img/structure/B1458159.png)
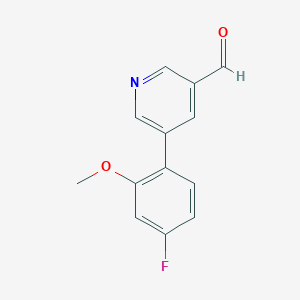
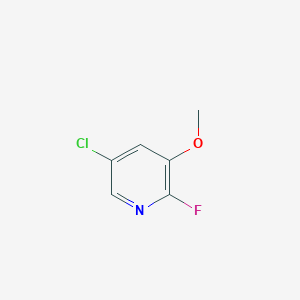
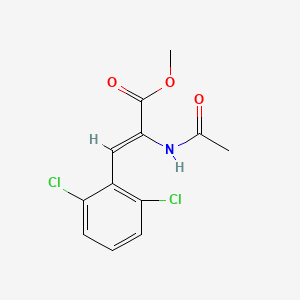
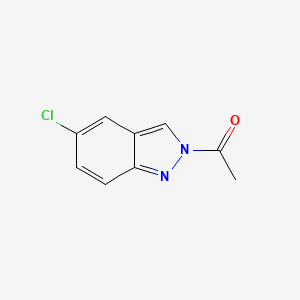
![3-amino-N'-[(2E)-pyrrolidin-2-ylidene]benzohydrazide](/img/structure/B1458164.png)
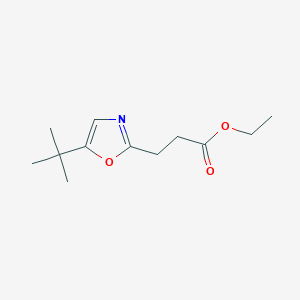
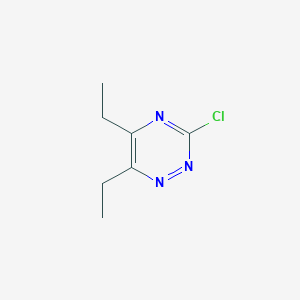
![{1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1458171.png)
